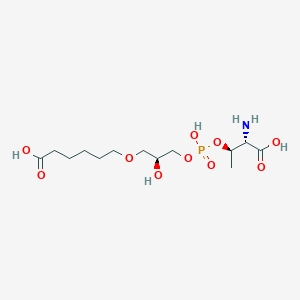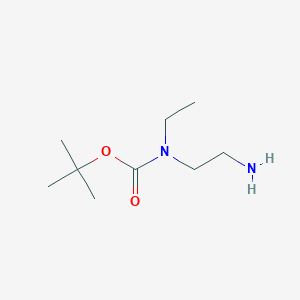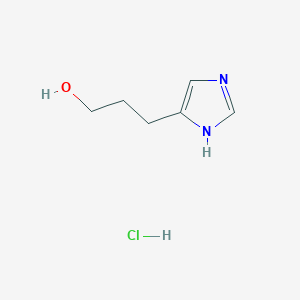
trans-2,5-Diméthylpipérazine
Vue d'ensemble
Description
trans-2,5-Dimethylpiperazine: is an organic compound belonging to the piperazine family. It is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, with methyl groups attached to the carbon atoms at positions 2 and 5. This compound is known for its structural symmetry and is often used in various chemical and pharmaceutical applications due to its unique properties.
Applications De Recherche Scientifique
Chemistry: trans-2,5-Dimethylpiperazine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: In biological and medical research, trans-2,5-dimethylpiperazine is explored for its potential as a pharmaceutical agent. It is used in the development of drugs targeting specific receptors and enzymes, owing to its ability to interact with biological molecules .
Industry: In the industrial sector, trans-2,5-dimethylpiperazine is utilized in the production of polymers and other advanced materials. Its role as a template in the synthesis of hybrid metal halides has been particularly noted for applications in solar cells and light-emitting diodes .
Mécanisme D'action
Target of Action
Trans-2,5-Dimethylpiperazine is a specific secondary diamine that has been selected for different metal halide anions with the aim to analyze its influence on different inorganic networks . It has been used in the preparation of opioid receptor ligands as well as other biologically active compounds .
Mode of Action
The compound interacts with its targets, the metal halide anions, to influence the structure of inorganic networks
Biochemical Pathways
It’s known that the compound influences the structural dimensionality of hybrid metal halides .
Result of Action
The result of the action of trans-2,5-Dimethylpiperazine is the formation of new compounds with different metal halide anions . These new compounds have been synthesized and structurally characterized . The luminescence properties of the new hybrid silver bromide have been analyzed and discussed .
Action Environment
It’s known that the compound’s effects can be rationalized according to two parameters: the oxidation state (+1 or +2) and the coordination sphere (tetrahedron or octahedron) of the metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-Diamine Derivatives: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Ring Opening of Aziridines: Another method involves the ring opening of aziridines under the action of N-nucleophiles.
Industrial Production Methods: Industrial production of trans-2,5-dimethylpiperazine often involves large-scale cyclization reactions using optimized conditions to ensure high purity and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2,5-Dimethylpiperazine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced piperazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with trans-2,5-dimethylpiperazine. .
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Comparaison Avec Des Composés Similaires
- 2-Methylpiperazine
- 1-Methylpiperazine
- 2,6-Dimethylpiperazine
- 1,4-Dimethylpiperazine
- 2-Ethylpiperazine
Comparison: trans-2,5-Dimethylpiperazine is unique due to its specific substitution pattern and structural symmetry. Compared to other similar compounds, it offers distinct reactivity and interaction profiles, making it particularly valuable in certain synthetic and industrial applications .
Propriétés
IUPAC Name |
(2R,5S)-2,5-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMWYRLQHIXVAP-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878851 | |
| Record name | trans-2,5-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2815-34-1, 1119702-25-8 | |
| Record name | 2,5-Dimethylpiperazine, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2,5-Dimethylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-2,5-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2,5-Dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLPIPERAZINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1QQJ26FS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-2,5-Dimethylpiperazine?
A: The molecular formula of trans-2,5-Dimethylpiperazine is C6H14N2, and its molecular weight is 114.19 g/mol. []
Q2: Is there any spectroscopic data available for trans-2,5-Dimethylpiperazine?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize trans-2,5-Dimethylpiperazine and its derivatives. These include:
- IR Spectroscopy: Used to identify functional groups and study hydrogen bonding interactions. [, , , ]
- NMR Spectroscopy (1H and 13C): Provides detailed information about the structure, conformation, and stereochemistry of the molecule and its derivatives. [, , , , , ]
- Mass Spectrometry (EI-MS): Confirms molecular composition and provides structural information through fragmentation patterns. []
- Circular Dichroism (CD) Spectroscopy: Used to study the conformation and optical properties of polymers containing trans-2,5-Dimethylpiperazine units, especially in the context of structural rigidity and solvent effects. [, , , ]
Q3: What is known about the stability and applications of trans-2,5-Dimethylpiperazine-containing polymers under various conditions?
A: Research shows that polyamides incorporating trans-2,5-Dimethylpiperazine often exhibit high softening points, glass transition temperatures, and good thermal stability. [] For example, fibers of poly(trans-2,5-dimethylpiperazine-co-1,2,5-thiadiazole-3,4-dicarbonyl chloride) show good retention of strength and work recovery over a range of temperatures and humidities. []
Q4: How does the incorporation of trans-2,5-Dimethylpiperazine influence the moisture absorbency of polyamides?
A: Studies indicate a relationship between the mole ratio of trans-2,5-Dimethylpiperazine to other diamines like hexamethylenediamine and the moisture absorbency of the resulting polyamides. Generally, increasing the proportion of trans-2,5-Dimethylpiperazine leads to a decrease in moisture absorption. []
Q5: Can trans-2,5-Dimethylpiperazine act as a catalyst or co-catalyst in organic synthesis?
A: Yes, trans-2,5-Dimethylpiperazine has demonstrated efficacy as a co-catalyst alongside L-proline in asymmetric Michael additions. This combination effectively facilitates the 1,4-conjugate addition of 2-oxindoles to α,β-unsaturated ketones, achieving high yields and enantiomeric excesses. [, ] Notably, this system provides a cost-effective alternative for synthesizing enantioenriched oxindole derivatives.
Q6: Are there any other catalytic applications of trans-2,5-Dimethylpiperazine?
A: Research has explored the use of trans-2,5-Dimethylpiperazine as a co-catalyst in the asymmetric conjugate addition of nitroalkanes to both cyclic and acyclic enones. [] This approach offers a valuable tool for synthesizing enantioenriched nitroalkanes, which are versatile building blocks in organic synthesis.
Q7: How does the stereochemistry of trans-2,5-Dimethylpiperazine influence the activity of its derivatives?
A: The development of the highly selective delta opioid receptor agonist SNC 80 highlights the crucial role of stereochemistry. [] Synthesized from the enantiomers of 1-allyl-trans-2,5-Dimethylpiperazine, the specific 2S,5R configuration of (+)-1-allyl-trans-2,5-Dimethylpiperazine is essential for the high delta opioid receptor selectivity and low nanomolar affinity observed in SNC 80. Different stereochemical configurations at these positions significantly diminish or abolish the desired biological activity. []
Q8: What can be done to improve the stability, solubility, or bioavailability of trans-2,5-Dimethylpiperazine-containing compounds?
A: While the provided research doesn't delve into specific formulation strategies for trans-2,5-Dimethylpiperazine, it highlights a common challenge with rigid polyurethanes, including those derived from trans-2,5-Dimethylpiperazine. These polymers, though possessing desirable thermal properties, often exhibit limited solubility in common solvents. [] This limited solubility can hinder processing and limit potential applications. Addressing this limitation would likely involve exploring alternative solvents or developing specific formulation strategies to enhance their solubility and processability.
Q9: Have computational methods been used to study trans-2,5-Dimethylpiperazine and its derivatives?
A: While the provided research does not extensively discuss computational studies, one study employed computational methods to investigate the transition state geometries involved in the asymmetric Michael addition reaction catalyzed by a chiral thiourea catalyst derived from trans-2,5-Dimethylpiperazine. [] This example demonstrates the applicability of computational chemistry in understanding the mechanisms and stereochemical outcomes of reactions involving trans-2,5-Dimethylpiperazine derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















